molecular formula C3H6N4O B12907440 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- CAS No. 45514-28-1

3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro-

Katalognummer: B12907440
CAS-Nummer: 45514-28-1
Molekulargewicht: 114.11 g/mol
InChI-Schlüssel: PZQUSVQXQJZMJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diamino-1H-pyrazol-5(4H)-one is a chemical compound with the molecular formula C3H6N4O It is a derivative of pyrazole, characterized by the presence of two amino groups at the 3rd and 4th positions and a keto group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the cyclization of 3,4-diaminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of 3,4-Diamino-1H-pyrazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diamino-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 3,4-diamino-1H-pyrazol-5-ol.

    Substitution: Formation of N-substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Diamino-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Diamino-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diamino-1H-pyrazole: Similar structure but with amino groups at different positions.

    4-Amino-1H-pyrazol-5(4H)-one: Lacks one amino group compared to 3,4-Diamino-1H-pyrazol-5(4H)-one.

    1,2-Diaminobenzene: Contains a benzene ring instead of a pyrazole ring.

Uniqueness

3,4-Diamino-1H-pyrazol-5(4H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual amino groups and keto functionality make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

45514-28-1

Molekularformel

C3H6N4O

Molekulargewicht

114.11 g/mol

IUPAC-Name

3,4-diamino-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h1H,4H2,(H2,5,6)(H,7,8)

InChI-Schlüssel

PZQUSVQXQJZMJH-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=NNC1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.